Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide
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Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final step involves the incorporation of the urea moiety and the cyclohexyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Scientific Research Applications
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. This interaction can result in the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Compared to other similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide stands out due to its unique combination of functional groups. Similar compounds include:
- Urea, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
CAS No. |
97139-67-8 |
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Molecular Formula |
C14H27Cl2N4O4P |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-cyclohexyl-1-hydroxyurea |
InChI |
InChI=1S/C14H27Cl2N4O4P/c15-7-9-19(10-8-16)25(23)18-13(6-11-24-25)20(22)14(21)17-12-4-2-1-3-5-12/h12-13,22H,1-11H2,(H,17,21)(H,18,23) |
InChI Key |
DPSSZJQTMCEKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O |
Origin of Product |
United States |
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